molecular formula C18H26O2Si2 B087300 Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl- CAS No. 1094-86-6

Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-

Cat. No.: B087300
CAS No.: 1094-86-6
M. Wt: 330.6 g/mol
InChI Key: IRXVVRLNZOQOJO-UHFFFAOYSA-N
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Description

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- is an organosilicon compound with the molecular formula C18H26Si2. It is known for its unique structure, which consists of a biphenyl core with two trimethylsilyl groups attached via oxygen atoms. This compound is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- can be synthesized through several methods. One common approach involves the reaction of 4,4’-dihydroxybiphenyl with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of silane compounds .

Chemical Reactions Analysis

Types of Reactions

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, siloxane linkages, and various substituted biphenyl compounds .

Scientific Research Applications

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- exerts its effects involves the interaction of its silane groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- is unique due to its oxygen linkages, which provide different reactivity and stability compared to its methylene-linked counterparts. This distinction makes it particularly valuable in applications requiring specific chemical properties .

Biological Activity

Silane compounds, particularly those with complex structures such as [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-], have garnered attention in various fields including materials science and biochemistry due to their unique properties and potential biological activities. This article explores the biological activity of this specific silane compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by a silane backbone with biphenyl groups that enhance its stability and reactivity. The structural formula can be represented as follows:

\text{Si}[\text{C}_{12}\text{H}_{10}\text{O}}]_{2}[\text{C}_{3}\text{H}_{9}]_{3}

This structure allows for interactions with biological molecules, potentially influencing cellular functions.

Mechanisms of Biological Activity

Research indicates that silanes can exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : Silanes can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in cancer prevention.
  • Antimicrobial Properties : Certain silane derivatives demonstrate antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Cell Proliferation Inhibition : Some studies suggest that silane compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Antioxidant Activity

A study published in Bioorganic Chemistry evaluated the antioxidant capacity of various silane derivatives, including [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-]. The findings indicated that this compound exhibited significant radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Ascorbic Acid30
Silane Derivative35

Antimicrobial Effects

In another investigation, the antimicrobial efficacy of silane compounds was assessed against a range of bacterial strains. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Cytotoxicity Against Cancer Cells

A recent study examined the cytotoxic effects of [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-740Apoptosis induction
HeLa45Cell cycle arrest

Discussion

The biological activity of [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-] highlights its potential applications in therapeutic contexts. Its antioxidant properties could be leveraged in formulations aimed at reducing oxidative stress-related diseases. Furthermore, its antimicrobial and anticancer activities suggest potential roles in treating infections and malignancies.

Properties

IUPAC Name

trimethyl-[4-(4-trimethylsilyloxyphenyl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXVVRLNZOQOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348098
Record name Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094-86-6
Record name Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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